molecular formula C5H11NO3 B13567088 methyl N-(3-hydroxypropyl)carbamate

methyl N-(3-hydroxypropyl)carbamate

Cat. No.: B13567088
M. Wt: 133.15 g/mol
InChI Key: BNFYNWDBSWYDRD-UHFFFAOYSA-N
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Description

Methyl N-(3-hydroxypropyl)carbamate is a carbamate ester with the molecular formula C5H11NO3 and a molecular weight of 133.1 g/mol. This compound is known for its unique physical and chemical properties, making it valuable in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl N-(3-hydroxypropyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 3-aminopropanol with methyl chloroformate under mild conditions . Another method includes the reaction of 3-aminopropanol with dimethyl carbonate in the presence of a catalyst . These reactions typically occur at room temperature and yield high purity products.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The use of catalysts such as cesium carbonate and TBAI (tetrabutylammonium iodide) can enhance the efficiency of the reaction . The final product is then purified through filtration and distillation processes to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(3-hydroxypropyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carbamate derivatives.

    Reduction: Reduction reactions can convert it into simpler amines and alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions

Major Products Formed

The major products formed from these reactions include various carbamate derivatives, amines, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl N-(3-hydroxypropyl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a protecting group for amines in peptide synthesis.

    Biology: It serves as a reagent in the synthesis of biologically active compounds.

    Medicine: This compound is explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: It is utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl N-(3-hydroxypropyl)carbamate involves its interaction with specific molecular targets. It can inhibit enzymes by forming stable carbamate-enzyme complexes, thereby affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl carbamate: A simpler carbamate ester with similar chemical properties.

    Ethyl carbamate: Another carbamate ester used in similar applications.

    tert-Butyl N-(3-hydroxypropyl)carbamate: A related compound with a tert-butyl group instead of a methyl group.

Uniqueness

Methyl N-(3-hydroxypropyl)carbamate is unique due to its specific structure, which imparts distinct physical and chemical properties. Its hydroxyl group allows for additional functionalization, making it versatile for various synthetic applications.

Properties

Molecular Formula

C5H11NO3

Molecular Weight

133.15 g/mol

IUPAC Name

methyl N-(3-hydroxypropyl)carbamate

InChI

InChI=1S/C5H11NO3/c1-9-5(8)6-3-2-4-7/h7H,2-4H2,1H3,(H,6,8)

InChI Key

BNFYNWDBSWYDRD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NCCCO

Origin of Product

United States

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